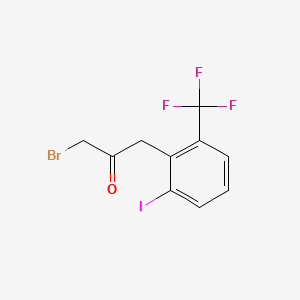
1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF3IO. This compound is characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to a phenyl ring, making it a unique and versatile molecule in organic synthesis and various scientific research applications .
Métodos De Preparación
The synthesis of 1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one typically involves multi-step synthetic routes. One common method includes the Friedel-Crafts acylation followed by a Clemmensen reduction . The reaction conditions often require the use of strong acids or bases, and the process may involve several purification steps to obtain the desired product with high purity.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure the consistency and quality of the final product.
Análisis De Reacciones Químicas
1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.
Aplicaciones Científicas De Investigación
1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one has a wide range of scientific research applications, including:
Biology: The compound can be used in the development of biologically active molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one involves its ability to participate in various chemical reactions due to the presence of reactive bromine, iodine, and trifluoromethyl groups. These groups can interact with different molecular targets and pathways, facilitating the formation of new chemical bonds and the modification of existing ones. The specific molecular targets and pathways depend on the context of its use in chemical reactions and applications.
Comparación Con Compuestos Similares
1-Bromo-3-(2-iodo-6-(trifluoromethyl)phenyl)propan-2-one can be compared with similar compounds such as:
These compounds share similar structural features but differ in the specific halogen and functional groups attached to the phenyl ring
Propiedades
Fórmula molecular |
C10H7BrF3IO |
|---|---|
Peso molecular |
406.96 g/mol |
Nombre IUPAC |
1-bromo-3-[2-iodo-6-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3IO/c11-5-6(16)4-7-8(10(12,13)14)2-1-3-9(7)15/h1-3H,4-5H2 |
Clave InChI |
UJDSZIJHFSAPMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)I)CC(=O)CBr)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


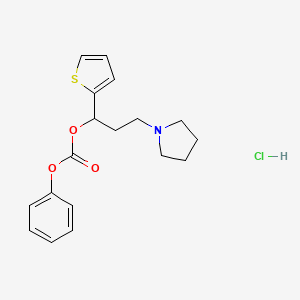

![(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)
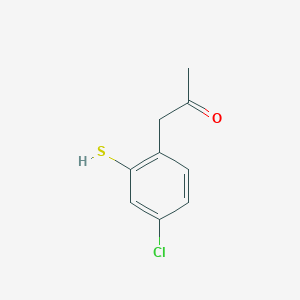
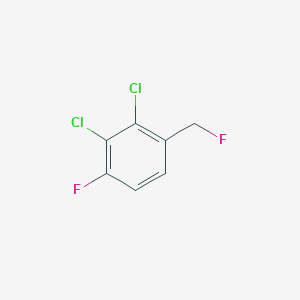


![Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14053625.png)
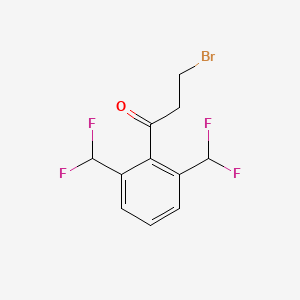
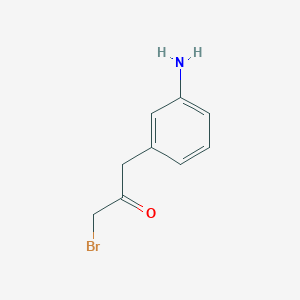
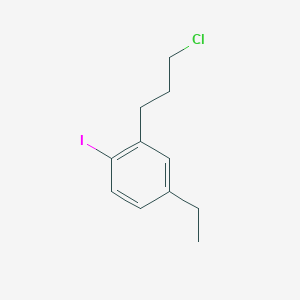
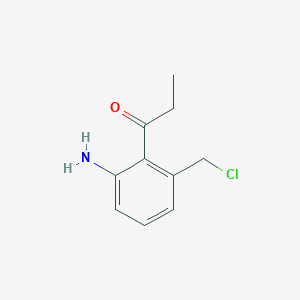
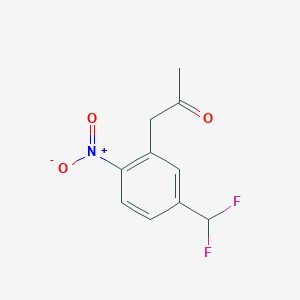
![sodium;2-[6-[6-[(3S,5S,7R)-3-[(5R)-5-ethyl-5-hydroxy-6-methyloxan-2-yl]-15-hydroxy-3,10,12-trimethyl-4,6,8-trioxadispiro[4.1.57.35]pentadec-13-en-9-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-5-methyloxan-2-yl]butanoate;hydrate](/img/structure/B14053663.png)
